

Application Notes and Protocols: Pyridine Iodine Monochloride in Solid-Phase Organic Synthesis

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Compound of Interest

Compound Name: *Pyridine iodine monochloride*

Cat. No.: *B1311823*

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Introduction

Pyridine iodine monochloride (Py-ICl) and its analogs, such as bis(pyridine)iodonium(I) tetrafluoroborate ($I(Py)_2BF_4$), are versatile and effective reagents for electrophilic iodination in organic synthesis. In the realm of solid-phase organic synthesis (SPOS), these reagents offer a mild and efficient method for the modification of resin-bound substrates, most notably for the iodination of tyrosine residues in peptides. The introduction of iodine into biomolecules and organic compounds on a solid support is a critical step in the development of radiolabeled tracers for medical imaging, in the synthesis of thyroid hormone analogs, and for enabling further functionalization through cross-coupling reactions.

This document provides detailed application notes and experimental protocols for the use of pyridine-iodine complexes in SPOS, with a primary focus on the iodination of resin-bound peptides. A protocol for on-resin disulfide bond formation, another key iodine-mediated transformation, is also included.

Core Applications

The primary applications of pyridine-iodine complexes in solid-phase organic synthesis include:

- **Electrophilic Iodination of Aromatic Residues:** Specifically, the di-iodination of the phenol side chain of tyrosine in peptides attached to a solid support.

- On-Resin Intramolecular Cyclization: Facilitating the formation of disulfide bridges between cysteine residues in peptides.

Data Presentation: Iodination of Resin-Bound Peptides

The following table summarizes the typical reaction conditions and outcomes for the iodination of tyrosine-containing peptides on a solid support using a pyridine-iodine complex. The data is based on protocols developed for bis(pyridine)iodonium(I) tetrafluoroborate, a close and effective analog of **pyridine iodine monochloride**.

Substrate	Reagent	Solvent	Reaction Time	Temperature	Yield
Resin-bound peptide with Tyr residue	Bis(pyridine)iodonium(I) tetrafluoroborate (I(Py) ₂ BF ₄)	Dichloromethane (DCM)	10 minutes	Room Temperature	Quantitative

Experimental Protocols

Protocol 1: On-Resin Iodination of Tyrosine-Containing Peptides

This protocol describes a method for the efficient di-iodination of tyrosine residues in peptides synthesized on a solid support. The procedure is adapted from established methods using bis(pyridine)iodonium(I) tetrafluoroborate.

Materials:

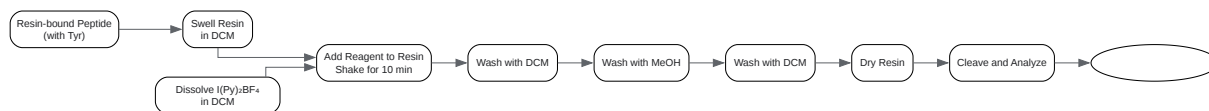
- Resin-bound peptide containing at least one tyrosine residue (e.g., on Rink amide resin)
- Bis(pyridine)iodonium(I) tetrafluoroborate (I(Py)₂BF₄)
- Dichloromethane (DCM), anhydrous

- Methanol (MeOH)
- Solid-phase synthesis vessel with a frit
- Shaker or vortex mixer

Procedure:

- Resin Swelling: Swell the resin-bound peptide (1 equivalent) in anhydrous dichloromethane (DCM) in a solid-phase synthesis vessel for 30 minutes.
- Reagent Preparation: In a separate vial, dissolve bis(pyridine)iodonium(I) tetrafluoroborate (2.2 equivalents) in anhydrous DCM.
- Iodination Reaction: Add the solution of $I(Py)_2BF_4$ to the swollen resin.
- Reaction Agitation: Shake the reaction mixture at room temperature for 10 minutes.
- Reaction Quenching and Washing:
 - Filter the reaction solution.
 - Wash the resin thoroughly with DCM (3 times).
 - Wash the resin with methanol (MeOH) (3 times).
 - Wash the resin again with DCM (3 times).
- Drying: Dry the resin under vacuum.
- Cleavage and Analysis: Cleave a small sample of the resin-bound peptide using standard cleavage cocktails (e.g., TFA/TIS/H₂O) and analyze the product by HPLC and mass spectrometry to confirm complete di-iodination of the tyrosine residues.

Diagram: Workflow for On-Resin Peptide Iodination



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Caption: Workflow for the on-resin iodination of tyrosine-containing peptides.

Protocol 2: On-Resin Intramolecular Disulfide Bond Formation

This protocol outlines a general method for the iodine-mediated cyclization of peptides containing two cysteine residues to form an intramolecular disulfide bridge while the peptide is still attached to the solid support.

Materials:

- Resin-bound linear peptide with two cysteine residues (side chains may be protected with Ac or Trt, or deprotected)
- Iodine (I_2)
- N,N-Dimethylformamide (DMF)
- 2% Ascorbic acid in DMF (w/v)
- Dichloromethane (DCM)
- Solid-phase synthesis vessel with a frit
- Shaker or vortex mixer

Procedure:

- Resin Swelling: Swell the resin-bound peptide (1 equivalent) in DMF in a solid-phase synthesis vessel for 30 minutes.
- Iodine Solution Preparation: Prepare a solution of iodine (10 equivalents) in DMF.
- Cyclization Reaction: Add the iodine solution to the swollen resin.
- Reaction Agitation: Shake the reaction mixture at room temperature for 1 hour.
- Reaction Monitoring: A test cleavage of a small amount of resin can be performed to check the progress of the cyclization.
- Washing:
 - Filter the reaction solution.
 - Wash the resin with DMF (5 times).
 - Wash the resin with 2% ascorbic acid in DMF (to quench excess iodine) (3 times).
 - Wash the resin with DMF (5 times).
 - Wash the resin with DCM (3 times).
- Drying: Dry the resin under vacuum.
- Final Cleavage: Cleave the cyclic peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O). Note that thiol-based scavengers should be avoided if the disulfide bond is to be preserved.

Diagram: Workflow for On-Resin Peptide Cyclization



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